molecular formula C20H18FN3O2S2 B2673823 N-benzyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941874-15-3

N-benzyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2673823
CAS No.: 941874-15-3
M. Wt: 415.5
InChI Key: LRGVTKFAEGQPRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-benzyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide” is a compound that falls under the category of 2-aminothiazole derivatives . These derivatives have been identified as promising scaffolds in medicinal chemistry and drug discovery research . They are a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple aromatic groups. The aromatic groups were shown in order of decreasing activity: 2-thiazolyl > 2-benzothiazolyl > 3-methyl- 5-isoxazolyl > 2-thienyl > phenyl = 4-fluorophenyl > 1,3,4-thiadiazol-2-yl > 5-isoxazolyl .

Scientific Research Applications

Structure-Activity Relationships

Research into the structure-activity relationships of compounds similar to N-benzyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide has led to discoveries regarding their metabolic stability and efficacy. For instance, compounds have been developed to inhibit PI3Kα and mTOR in vitro and in vivo, with modifications aimed at improving metabolic stability (Stec et al., 2011).

Antitumor Activity

Several studies have synthesized derivatives bearing different heterocyclic ring systems, demonstrating considerable antitumor activity against human tumor cell lines. This includes the investigation of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, highlighting the potential of such compounds in cancer therapy (Yurttaş et al., 2015).

Anti-inflammatory Activity

Compounds structurally related to this compound have been explored for their anti-inflammatory potential. Research has shown significant anti-inflammatory activity in synthesized derivatives, suggesting applications in treating inflammation-related conditions (Sunder et al., 2013).

Src Kinase Inhibitory and Anticancer Activities

Investigations into thiazolyl N-benzyl-substituted acetamide derivatives have shown that these compounds can inhibit Src kinase activity and exhibit anticancer effects against various cancer cell lines. This research underscores the therapeutic potential of such molecules in oncology (Fallah-Tafti et al., 2011).

Antimicrobial and Antifungal Activity

Synthetic efforts have led to the creation of compounds with promising antimicrobial and antifungal properties. This includes the exploration of benzothiazole derivatives for their activity against resistant bacterial strains, demonstrating the potential utility of these compounds in addressing antimicrobial resistance (Anuse et al., 2019).

Properties

IUPAC Name

N-benzyl-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S2/c21-15-6-8-16(9-7-15)23-19(26)13-28-20-24-17(12-27-20)10-18(25)22-11-14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGVTKFAEGQPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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